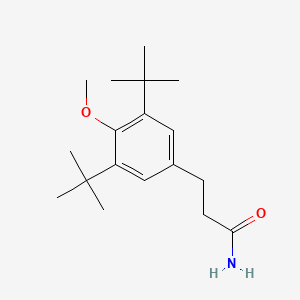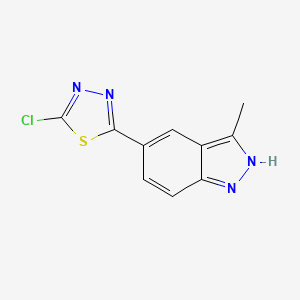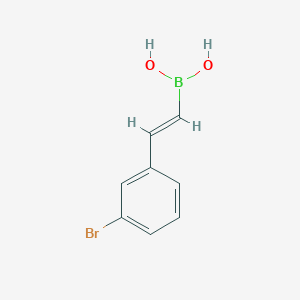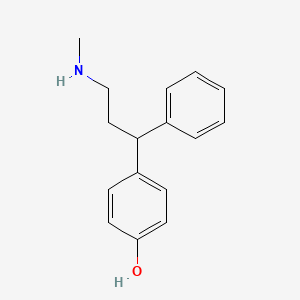![molecular formula C15H14N2O2 B12972230 (s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid](/img/structure/B12972230.png)
(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common method involves the use of 1H-indole-3-carbaldehyde as a precursor, which undergoes a series of reactions including cycloaddition, dehydration, and oxidative aromatization . These reactions are often performed under greener reaction conditions using oxygen as the sole oxidant and water as the solvent .
Industrial Production Methods
The use of multicomponent reactions and green chemistry principles would be advantageous for large-scale production due to their efficiency and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different indole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other peroxides.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different indole derivatives, while reduction can produce various substituted indoles .
Wissenschaftliche Forschungsanwendungen
(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the modulation of various biological processes . Further research is needed to elucidate the precise molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor used in the synthesis of (s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid.
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole: Another indole derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific structure and the range of reactions it can undergo.
Eigenschaften
Molekularformel |
C15H14N2O2 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3H-benzo[e]indol-1-yl)propanoic acid |
InChI |
InChI=1S/C15H14N2O2/c16-12(15(18)19)7-10-8-17-13-6-5-9-3-1-2-4-11(9)14(10)13/h1-6,8,12,17H,7,16H2,(H,18,19)/t12-/m0/s1 |
InChI-Schlüssel |
UCJDYMGBAVMEAQ-LBPRGKRZSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CN3)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CN3)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B12972159.png)



![7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B12972176.png)







![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one](/img/structure/B12972244.png)
